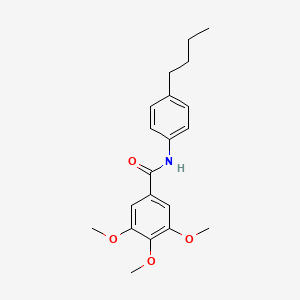

N-(4-butylphenyl)-3,4,5-trimethoxybenzamide

Description

N-(4-Butylphenyl)-3,4,5-trimethoxybenzamide is a synthetic benzamide derivative characterized by a 3,4,5-trimethoxy-substituted benzamide core linked to a 4-butylphenyl group. The 3,4,5-trimethoxybenzamide scaffold is known for its role in modulating cytotoxicity, solubility, and crystallinity, making it a versatile template for drug discovery .

Properties

IUPAC Name |

N-(4-butylphenyl)-3,4,5-trimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO4/c1-5-6-7-14-8-10-16(11-9-14)21-20(22)15-12-17(23-2)19(25-4)18(13-15)24-3/h8-13H,5-7H2,1-4H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAJJMVCTNZUFSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303990-30-9 | |

| Record name | N-(4-BUTYLPHENYL)-3,4,5-TRIMETHOXYBENZAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butylphenyl)-3,4,5-trimethoxybenzamide typically involves the reaction of 3,4,5-trimethoxybenzoic acid with 4-butylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors, automated purification systems, and more efficient catalysts to enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(4-butylphenyl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

Oxidation: Formation of 3,4,5-trimethoxybenzoic acid derivatives.

Reduction: Formation of N-(4-butylphenyl)-3,4,5-trimethoxybenzylamine.

Substitution: Formation of nitro or halogenated derivatives of the compound.

Scientific Research Applications

Medicinal Applications

N-(4-butylphenyl)-3,4,5-trimethoxybenzamide has shown promise in several medicinal applications:

- Anticancer Activity : Research indicates that this compound may inhibit the proliferation of cancer cells. In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent .

- Antiviral Properties : Preliminary studies suggest that derivatives of this compound exhibit antiviral activity against specific viruses by targeting viral replication mechanisms. For instance, it has been evaluated for its efficacy against Hepatitis C virus and Bovine viral diarrhea virus (BVDV) through inhibition of RNA-dependent RNA polymerase .

- Antimicrobial Effectiveness : The compound has been tested for antimicrobial properties against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing moderate inhibitory concentrations that indicate potential as an antimicrobial agent.

Biological Mechanisms

The mechanism of action for this compound involves its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes such as proliferation and apoptosis. This inhibition can lead to reduced growth rates in cancer cell lines .

- Receptor Modulation : It has been suggested that the compound binds to specific receptors or proteins within cells, modulating their activity and leading to therapeutic effects.

Case Studies

Several case studies have highlighted the effectiveness of this compound in various applications:

Industrial Applications

Beyond medicinal uses, this compound is also explored for its potential in industrial applications:

- Specialty Chemicals Production : The compound can serve as a precursor for synthesizing other complex organic molecules used in various chemical industries.

- Material Science : Its unique chemical properties may allow it to be utilized in developing new materials with tailored functionalities.

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, the methoxy groups may participate in hydrogen bonding or hydrophobic interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The substituent on the phenyl ring significantly impacts molecular properties such as melting point, crystallinity, and lipophilicity. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

*Molecular formulas inferred from synthetic procedures and substituent analysis.

Key Trends:

- Halogen Substituents (Br, Cl, F): Bromine and chlorine increase molecular weight and polarizability, often enhancing crystallinity and thermal stability .

- Hydroxyl and Methoxy Groups: Improve solubility in polar solvents but may reduce membrane permeability .

Insights:

- Substituent Position Matters: Meta-substituted chlorophenyl derivatives (e.g., 2a) show higher activity than para-substituted analogs, likely due to optimized steric interactions with biological targets .

- Fluorine Paradox: While fluorine often enhances bioavailability, its placement in compound 18 rendered it inactive, highlighting the need for precise structural tuning .

- Butyl Group Hypothesis: The butyl chain in the target compound may extend half-life in vivo by resisting metabolic degradation, though this requires experimental validation.

Biological Activity

N-(4-butylphenyl)-3,4,5-trimethoxybenzamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Phenyl Group : The presence of a butyl group on the phenyl ring enhances lipophilicity.

- Trimethoxy Substituents : The three methoxy groups on the benzamide moiety contribute to its chemical reactivity and biological activity.

The molecular formula is with a molecular weight of approximately 341.42 g/mol.

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and inflammation pathways. For instance, it has been shown to interact with cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes.

- Receptor Modulation : It may also act as a modulator of certain receptors, influencing signaling pathways related to cancer and other diseases.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound:

- In Vitro Studies : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it demonstrated significant growth inhibition in breast cancer (MCF-7) and prostate cancer (PC-3) cell lines with IC50 values in the low micromolar range .

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 12.5 |

| PC-3 | 10.0 |

Antimicrobial Activity

The compound has also shown potential antimicrobial properties:

- Bacterial Inhibition : this compound was tested against various bacterial strains including Staphylococcus aureus and Escherichia coli, demonstrating effective antibacterial action with minimum inhibitory concentrations (MICs) ranging from 32 to 128 μg/ml .

| Bacterial Strain | MIC (μg/ml) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

Case Studies

- Study on Anticancer Effects : A study conducted by researchers at the University of Cagliari evaluated the anticancer effects of this compound on human cancer cell lines. The results indicated that the compound induced apoptosis through caspase activation pathways.

- Antibacterial Evaluation : Another study focused on the antibacterial properties where this compound was tested against clinical isolates. The findings suggested its potential as a lead compound for developing new antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.